Hexadecyl Gallate Exhibits Superior Antioxidant Efficacy Over Gallic Acid and Propyl Gallate in Baked Goods
In a lard substrate, hexadecyl gallate demonstrated an antioxidant effectiveness comparable to that of the highly potent antioxidants nordihydroguaiaretic acid and gallic acid [1]. Crucially, when tested for carry-over protection in baked piecrust during storage at 38°C and 63°C, the 'higher gallates,' including hexadecyl gallate, exhibited good protective action and were 'much superior' to both gallic acid and propyl gallate [2].
| Evidence Dimension | Antioxidant protective action in baked goods (thermal stability and carry-over efficacy) |
|---|---|
| Target Compound Data | Hexadecyl gallate (along with octadecyl gallate) showed 'good protective action'. |
| Comparator Or Baseline | Gallic acid and propyl gallate |
| Quantified Difference | Not quantified in the abstract; described as 'much superior' in a qualitative comparative assessment. |
| Conditions | Lard substrate for initial activity; baked piecrust stored at 38°C and 63°C for carry-over tests. |
Why This Matters
This indicates that hexadecyl gallate is a far more robust antioxidant choice for applications involving high-temperature processing (e.g., baking) where lower molecular weight analogs like propyl gallate may volatilize or degrade, offering a clear procurement advantage for thermally processed food products.
- [1] Morris, S. G., Kraekel, L. A., Hammer, D., Myers, J. S., & Riemenschneider, R. W. (1947). Antioxidant properties of the fatty alcohol esters of gallic acid. Journal of the American Oil Chemists' Society, 24(9), 309-311. View Source
- [2] Morris, S. G., Kraekel, L. A., Hammer, D., Myers, J. S., & Riemenschneider, R. W. (1947). Antioxidant properties of the fatty alcohol esters of gallic acid. Journal of the American Oil Chemists' Society, 24(9), 309-311. View Source
